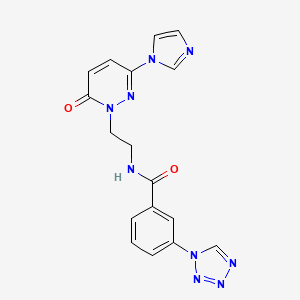
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H15N9O2 and its molecular weight is 377.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an imidazole ring, a pyridazine moiety, and a tetrazole group, which are known for their diverse biological activities. The molecular formula is C17H15N9O2 with a molecular weight of 377.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C17H15N9O2 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1396846-85-7 |
Research indicates that compounds containing tetrazole and imidazole rings may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound remains to be fully elucidated; however, similar compounds have demonstrated enzyme inhibition and modulation of cellular pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a related series of 1H-tetrazoles was shown to exhibit significant growth inhibition against various human cancer cell lines, with IC50 values as low as 0.090 μM . The mechanism involved disrupting microtubule networks and inducing apoptosis in cancer cells .
In a comparative study involving structurally similar compounds, derivatives with tetrazole groups demonstrated superior activity against tumor cells compared to their non-tetrazole counterparts . This suggests that the incorporation of the tetrazole moiety may enhance the compound's efficacy.
Anti-inflammatory Activity
Compounds with imidazole and pyridazine structures have been reported to possess anti-inflammatory properties. Research on related benzenesulfonamide derivatives indicates their potential as multi-target agents in inflammatory diseases . The unique structural features of this compound may confer similar benefits.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several derivatives including this compound against human colorectal adenocarcinoma cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC50 values ranging from 5 to 10 μM, suggesting its potential as an effective therapeutic agent in cancer treatment .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, tetrazole derivatives were found to effectively inhibit tyrosinase activity, which is crucial in melanin production. This suggests that this compound may also have applications in dermatological treatments targeting pigmentation disorders .
特性
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9O2/c27-16-5-4-15(24-8-6-18-11-24)21-25(16)9-7-19-17(28)13-2-1-3-14(10-13)26-12-20-22-23-26/h1-6,8,10-12H,7,9H2,(H,19,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXWCEOPABHNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














